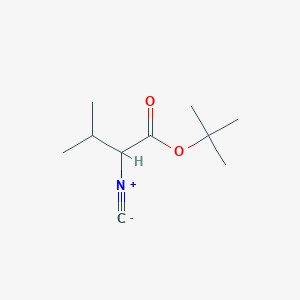
tert-Butyl 2-Isocyano-3-methylbutyrat
Übersicht
Beschreibung
Tert-Butyl 2-isocyano-3-methylbutyrate (TBIMB) is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a strong odor and is classified as an aliphatic isocyanate. TBIMB is primarily used in the synthesis of polymers, in the manufacture of pharmaceuticals, and as a reagent in laboratory experiments. The chemical structure of TBIMB is composed of a tert-butyl group, two nitrogen atoms, and a methylbutyrate group.
Wissenschaftliche Forschungsanwendungen
Ugi-Reaktion in der organischen Synthese
Die Verbindung tert-Butyl 2-Isocyano-3-methylbutyrat wird in der Ugi-Reaktion verwendet, einem vierkomponentigen chemischen Prozess, der in der organischen Synthese eine zentrale Rolle spielt. Diese Reaktion ermöglicht die Bildung komplexer Moleküle durch die Kombination eines Aldehyds oder Ketons, eines Amins, einer Carbonsäure und eines Isocyanids. Die Vielseitigkeit dieser Reaktion liegt in ihrer Fähigkeit, eine große Bandbreite an Produkten zu erzeugen, darunter lineare oder cyclische Peptide, heterocyclische Verbindungen mit verschiedenen Ringgrößen und Analoga von Naturprodukten .
Peptidsynthese
In der Peptidsynthese spielt this compound eine entscheidende Rolle bei der Bildung von Peptidbindungen zwischen Aminosäuren. Dies ist besonders wichtig bei der Herstellung von linearen oder cyclischen Peptiden, die grundlegende Bestandteile in der Proteomforschung sind und Anwendungen von der Medikamentenentwicklung bis zur Untersuchung biologischer Prozesse haben .
Bildung heterocyclischer Verbindungen
Heterocyclische Verbindungen, die eine Ringstruktur mit mindestens einem anderen Atom als Kohlenstoff enthalten, werden mithilfe von this compound in Ugi-Reaktionen synthetisiert. Diese Verbindungen sind aufgrund ihrer Häufigkeit in vielen Pharmazeutika und Agrochemikalien von Bedeutung .
Synthese von Naturprodukten
Die Synthese von Naturprodukten beinhaltet oft komplexe chemische Strukturen, die mithilfe von this compound in Ugi-Reaktionen nachgebildet werden können. Diese synthetisierten Analoga von Naturprodukten können zu neuen Entdeckungen in der pharmazeutischen Chemie und der Medikamentenentwicklung führen .
Pharmazeutische Anwendungen
this compound wird auch in pharmazeutischen Studien eingesetzt, wo seine Anwendungen die Medikamentenforschung und -entwicklung umfassen. Die Rolle der Verbindung in Ugi-Reaktionen unterstützt die Erstellung diverser molekularer Bibliotheken, die für die Suche nach neuen therapeutischen Wirkstoffen unerlässlich sind .
Asymmetrische Synthese
In der asymmetrischen Synthese trägt this compound zu enantioselektiven Ugi-Reaktionen bei, die für die Herstellung chiraler Moleküle entscheidend sind, die eine spezifische dreidimensionale Anordnung aufweisen, die für die biologische Aktivität notwendig ist .
Eigenschaften
IUPAC Name |
tert-butyl 2-isocyano-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOFVFTJQSFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374793 | |
| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32755-42-3 | |
| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)
![3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B1607934.png)






